molecular formula C20H16S B14311028 Benzo[c]thiophene, 1,3-dihydro-1,3-diphenyl- CAS No. 111382-64-0

Benzo[c]thiophene, 1,3-dihydro-1,3-diphenyl-

Cat. No.: B14311028
CAS No.: 111382-64-0
M. Wt: 288.4 g/mol
InChI Key: ZNNSRJZXRFEGAC-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[c]thiophene, 1,3-dihydro-1,3-diphenyl- typically involves the cyclization of appropriate precursors. One common method is the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides. This reaction is often catalyzed by copper(I) bromide (CuBr) in the presence of 1,10-phenanthroline . Another method involves the palladium-catalyzed C–S coupling reaction, which provides access to various substituted benzothiophenes .

Industrial Production Methods

Industrial production of Benzo[c]thiophene, 1,3-dihydro-1,3-diphenyl- may involve large-scale synthesis using similar methods as described above, but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the scalability of these synthetic routes.

Chemical Reactions Analysis

Types of Reactions

Benzo[c]thiophene, 1,3-dihydro-1,3-diphenyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted benzothiophenes, sulfoxides, and sulfones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzo[c]thiophene, 1,3-dihydro-1,3-diphenyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzo[c]thiophene, 1,3-dihydro-1,3-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating various redox reactions. Its unique structure allows it to interact with biological macromolecules, such as proteins and nucleic acids, potentially modulating their functions.

Comparison with Similar Compounds

Similar Compounds

    Thiophene: A simpler heterocyclic compound with a five-membered ring containing sulfur.

    Benzothiophene: A benzene ring fused to a thiophene ring, similar to Benzo[c]thiophene but without the additional phenyl groups.

    Benzofuran: A benzene ring fused to a furan ring, containing oxygen instead of sulfur.

Uniqueness

Benzo[c]thiophene, 1,3-dihydro-1,3-diphenyl- is unique due to its specific substitution pattern and the presence of two phenyl groups. This structural feature imparts distinct electronic and steric properties, making it valuable for various applications in materials science and medicinal chemistry.

Properties

CAS No.

111382-64-0

Molecular Formula

C20H16S

Molecular Weight

288.4 g/mol

IUPAC Name

1,3-diphenyl-1,3-dihydro-2-benzothiophene

InChI

InChI=1S/C20H16S/c1-3-9-15(10-4-1)19-17-13-7-8-14-18(17)20(21-19)16-11-5-2-6-12-16/h1-14,19-20H

InChI Key

ZNNSRJZXRFEGAC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C3=CC=CC=C3C(S2)C4=CC=CC=C4

Origin of Product

United States

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